molecular formula C19H25F2N3O4 B5591348 (3R,5S)-N-[(2,3-difluoro-4-methoxyphenyl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide

(3R,5S)-N-[(2,3-difluoro-4-methoxyphenyl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide

Cat. No.: B5591348
M. Wt: 397.4 g/mol
InChI Key: FLCCJUKFOUPMKF-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3R,5S)-N-[(2,3-difluoro-4-methoxyphenyl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a piperidine ring, a morpholine moiety, and a difluoromethoxyphenyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-N-[(2,3-difluoro-4-methoxyphenyl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the morpholine group, and the attachment of the difluoromethoxyphenyl moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Morpholine Group: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.

    Attachment of the Difluoromethoxyphenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate difluoromethoxyphenyl precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the morpholine moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The aromatic ring with difluoromethoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow it to be modified into derivatives with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,5S)-N-[(2,3-difluoro-4-methoxyphenyl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    Various Piperidine Derivatives: Compounds with similar piperidine ring structures.

Uniqueness

What sets (3R,5S)-N-[(2,3-difluoro-4-methoxyphenyl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide apart is its combination of a piperidine ring, a morpholine moiety, and a difluoromethoxyphenyl group. This unique structure provides distinct chemical properties and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

(3R,5S)-N-[(2,3-difluoro-4-methoxyphenyl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F2N3O4/c1-27-15-3-2-12(16(20)17(15)21)11-23-18(25)13-8-14(10-22-9-13)19(26)24-4-6-28-7-5-24/h2-3,13-14,22H,4-11H2,1H3,(H,23,25)/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCCJUKFOUPMKF-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNC(=O)C2CC(CNC2)C(=O)N3CCOCC3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)CNC(=O)[C@@H]2C[C@@H](CNC2)C(=O)N3CCOCC3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.